5-(3,5-Dimethoxyphenyl)-2-formylphenol
Description
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-5-12(6-14(8-13)19-2)10-3-4-11(9-16)15(17)7-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUYLRQSUYJTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685245 | |
| Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246518-23-9 | |
| Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The 3,5-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling between 5-bromophenol and 3,5-dimethoxyphenylboronic acid . Key parameters include:
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Catalyst : Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of DME and aqueous Na₂CO₃ (2M).
Workup :
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The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
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Column chromatography (silica gel, hexane/ethyl acetate 7:3) yields 5-(3,5-dimethoxyphenyl)phenol as a white solid (72% yield).
Analytical Data :
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IR (KBr) : 3440 cm⁻¹ (O–H), 1598 cm⁻¹ (C=C aromatic).
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¹H NMR (CDCl₃) : δ 7.32 (d, J = 2.1 Hz, 2H, H-2’,6’), 6.89 (t, J = 2.1 Hz, 1H, H-4’), 6.74 (d, J = 8.4 Hz, 1H, H-6), 6.62 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 6.51 (d, J = 2.4 Hz, 1H, H-2), 3.85 (s, 6H, OCH₃).
Formylation via Reimer-Tiemann Reaction
Mechanism and Regioselectivity
The Reimer-Tiemann reaction exploits the nucleophilic character of the phenoxide ion to generate a dichlorocarbene intermediate, which attacks the ortho position relative to the hydroxyl group. For 5-(3,5-dimethoxyphenyl)phenol :
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Base Treatment : The phenolic hydroxyl is deprotonated with NaOH (20% aqueous) at 60°C.
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Chloroform Addition : CHCl₃ is introduced dropwise, generating :CCl₂ via base-mediated elimination.
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Electrophilic Attack : The carbene reacts at the ortho position, forming a dichloromethyl intermediate.
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Hydrolysis : Acidic workup (HCl) hydrolyzes the intermediate to yield 5-(3,5-dimethoxyphenyl)-2-formylphenol .
Optimization Notes :
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Temperature : Maintaining the reaction at 60°C prevents side reactions (e.g., para-formylation).
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Solvent : Aqueous ethanol (1:1) enhances solubility of the phenolic substrate.
Analytical Data :
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¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 7.45 (d, J = 2.1 Hz, 2H, H-2’,6’), 7.28 (d, J = 8.7 Hz, 1H, H-6), 6.95 (t, J = 2.1 Hz, 1H, H-4’), 6.82 (dd, J = 8.7, 2.4 Hz, 1H, H-4), 6.63 (d, J = 2.4 Hz, 1H, H-2), 3.88 (s, 6H, OCH₃).
Alternative Pathways: Vilsmeier-Haack Formylation
Methodology and Limitations
For substrates sensitive to basic conditions, the Vilsmeier-Haack reaction offers an alternative formylation route. However, this method requires protection of the phenolic hydroxyl as a methoxy group to prevent side reactions:
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Protection : Methylation of 5-(3,5-dimethoxyphenyl)phenol with CH₃I/K₂CO₃ in acetone yields 1-methoxy-5-(3,5-dimethoxyphenyl)benzene .
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Formylation : Treatment with POCl₃ and DMF at 0°C generates the Vilsmeier reagent, which formylates the ortho position relative to the methoxy group.
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Deprotection : BBr₃ in CH₂Cl₂ at -78°C regenerates the phenolic hydroxyl.
Challenges :
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Regioselectivity : The methoxy group directs formylation to the para position (70% yield at para vs. 30% at ortho).
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Side Products : Over-formylation and chlorination byproducts necessitate careful chromatographic purification.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Reimer-Tiemann | 68% | Direct ortho-formylation; no protection | Requires harsh basic conditions |
| Vilsmeier-Haack | 55% | Mild conditions; scalable | Requires protection/deprotection steps |
Scale-Up Considerations and Industrial Relevance
The Suzuki-Miyaura/Reimer-Tiemann sequence is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-(3,5-Dimethoxyphenyl)-2-carboxylic acid.
Reduction: 5-(3,5-Dimethoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular processes such as proliferation and apoptosis.
Interacting with receptors: Altering receptor function and downstream effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 5-(3,5-Dimethoxyphenyl)-2-formylphenol and related compounds:
Electronic and Reactivity Profiles
- Electron-Donating vs. In contrast, fluorinated analogs (e.g., 5-(3,5-Difluorophenyl)-2-methoxyphenol) exhibit increased electronegativity, altering solubility and binding affinity in biological systems . The formyl group in this compound offers a reactive site for condensation or oxidation reactions, whereas the acetophenone derivative (3,5-Dimethyl-2-methoxyacetophenone) contains a ketone group, which is less reactive under acidic conditions .
- Hydrogen Bonding Capacity: The phenolic -OH group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. This contrasts with 5-(dimethoxymethyl)-2-fluorobenzaldehyde, where the absence of a hydroxyl group reduces polarity .
Q & A
Basic Question
- NMR : ¹H NMR (400 MHz, CDCl₃) reveals methoxy protons as singlets at δ 3.85–3.90 ppm , while the formyl proton appears as a singlet near δ 9.80 ppm (analogous to 4-formyl-2-methoxyphenyl derivatives) .
- IR : Confirm the aldehyde group via a strong C=O stretch at ~1680 cm⁻¹ and aromatic C–O stretches at 1250–1300 cm⁻¹ .
- Mass spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 287.12 (calculated for C₁₅H₁₄O₄) .
How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Advanced Question
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level can model the electrophilic formyl group’s reactivity. Key considerations:
- Frontier molecular orbitals (FMOs) : The LUMO of the aldehyde group (−2.5 eV) indicates susceptibility to nucleophilic attack.
- Solvent effects : Include polarizable continuum models (PCM) for DMSO or methanol to simulate reaction conditions.
- Transition-state analysis : Identify energy barriers for imine formation or Michael additions, as seen in related stilbene derivatives .
What strategies address contradictions in bioactivity data for this compound analogs?
Advanced Question
Discrepancies in anticancer activity (e.g., IC₅₀ variations) may arise from crystallographic packing effects or solubility differences . Mitigation strategies:
- Structure-activity relationship (SAR) studies : Compare dihedral angles (e.g., 60.94° vs. 88.81° in tetrazole analogs) to correlate planarity with bioactivity .
- Pharmacokinetic profiling : Use LC-MS/MS to measure logP values (predicted 3.81 for the parent compound) and adjust substituents (e.g., sulfonamide groups) to enhance bioavailability .
How can hydrogen-bonding networks in crystalline this compound derivatives influence material properties?
Advanced Question
In crystal lattices, chains formed by N–H···O or O–H···N bonds (e.g., parallel to the b-axis in methanol solvates) dictate thermal stability and solubility. For example:
- Methanol solvates : Hydrogen bonds between tetrazole N–H and methanol O–H (2.02 Å) stabilize the lattice, increasing melting points to 89–91°C .
- Packing motifs : Use Mercury software to visualize π-π stacking (3.5–4.0 Å) between dimethoxyphenyl rings, which affects mechanical properties .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Basic Question
- Column chromatography : Use silica gel (200–300 mesh) with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts.
- Recrystallization : Dissolve in hot methanol (bp 65°C) and cool to −20°C for 12 hours to yield off-white crystals (purity >98%) .
- HPLC : Employ a reverse-phase C18 column with acetonitrile/water (70:30) at 1.0 mL/min for analytical validation .
How does the electronic nature of substituents modulate the antioxidant activity of this compound?
Advanced Question
The electron-donating methoxy groups stabilize phenolic radicals, enhancing antioxidant capacity. Experimental validation:
- DPPH assay : Measure IC₅₀ values (e.g., 12.5 µM for pterostilbene analogs) .
- Electron paramagnetic resonance (EPR) : Detect radical scavenging via signal quenching at g = 2.003.
- SAR modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to test activity trade-offs .
What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
Advanced Question
Racemization risks arise during aldehyde functionalization. Solutions:
- Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during Knoevenagel reactions.
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts (0.5 mol%) for >90% enantiomeric excess (ee) .
- Analytical monitoring : Combine chiral HPLC (Chiralpak IA column) with circular dichroism (CD) spectroscopy .
How can structural analogs of this compound be designed to enhance fibroblast growth factor receptor (FGFR) inhibition?
Advanced Question
Modify the formyl group to a bioisostere (e.g., pyrazole or tetrazole) to improve binding affinity. Case study:
- AZD4547 : A pyrazole-substituted analog showed IC₅₀ = 0.2 nM against FGFR1 by forming hydrogen bonds with Lys514 and Asp642 .
- Docking studies : Use AutoDock Vina to simulate binding poses in the FGFR1 ATP-binding pocket (PDB: 3RH0).
- In vivo testing : Optimize logD values to <3.0 for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
